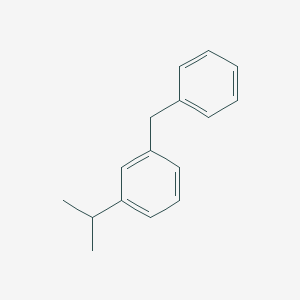![molecular formula C4H14N4O4S2 B14292787 1,2-Bis[methyl(sulfamoyl)amino]ethane CAS No. 116528-07-5](/img/structure/B14292787.png)
1,2-Bis[methyl(sulfamoyl)amino]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[methyl(sulfamoyl)amino]ethane is an organic compound characterized by the presence of two sulfamoyl groups attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[methyl(sulfamoyl)amino]ethane typically involves the reaction of ethylene diamine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[methyl(sulfamoyl)amino]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethane derivatives, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,2-Bis[methyl(sulfamoyl)amino]ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Bis[methyl(sulfamoyl)amino]ethane involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of carbonic anhydrase, where the compound binds to the zinc ion in the active site, preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(sulfamoyl)ethane
- 1,2-Bis(ethylsulfamoyl)amino]ethane
- 1,2-Bis(propylsulfamoyl)amino]ethane
Uniqueness
1,2-Bis[methyl(sulfamoyl)amino]ethane is unique due to the presence of methyl groups on the sulfamoyl moieties, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potency as an enzyme inhibitor compared to similar compounds without the methyl groups.
Propriétés
Numéro CAS |
116528-07-5 |
|---|---|
Formule moléculaire |
C4H14N4O4S2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1,2-bis[methyl(sulfamoyl)amino]ethane |
InChI |
InChI=1S/C4H14N4O4S2/c1-7(13(5,9)10)3-4-8(2)14(6,11)12/h3-4H2,1-2H3,(H2,5,9,10)(H2,6,11,12) |
Clé InChI |
YZDQGPHZMMYHPF-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
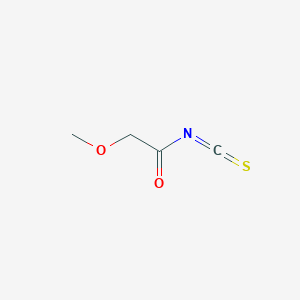
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
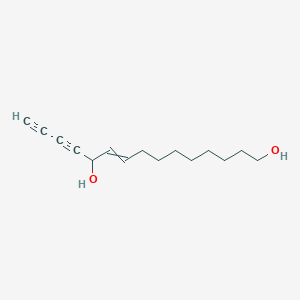
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

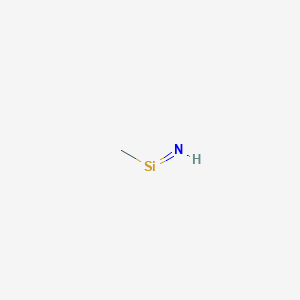
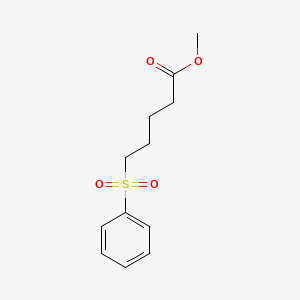
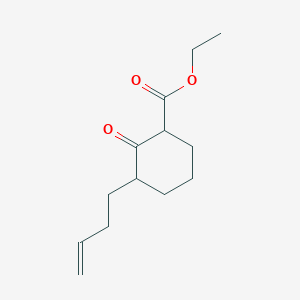
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
